molecular formula C14H11F3N4O2S2 B15005196 6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one

Cat. No.: B15005196
M. Wt: 388.4 g/mol
InChI Key: XIQUIOJDKKCLSH-UHFFFAOYSA-N
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Description

6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one is a complex organic compound that features a unique structure combining benzothiazole and imidazothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6-methoxy-2-aminobenzothiazole with a trifluoromethyl-containing reagent under specific conditions to introduce the trifluoromethyl group. This is followed by cyclization reactions to form the imidazothiazole ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and imidazothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H11F3N4O2S2

Molecular Weight

388.4 g/mol

IUPAC Name

6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C14H11F3N4O2S2/c1-23-7-2-3-8-9(6-7)25-11(18-8)19-13(14(15,16)17)10(22)21-4-5-24-12(21)20-13/h2-3,6H,4-5H2,1H3,(H,18,19)

InChI Key

XIQUIOJDKKCLSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3(C(=O)N4CCSC4=N3)C(F)(F)F

Origin of Product

United States

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